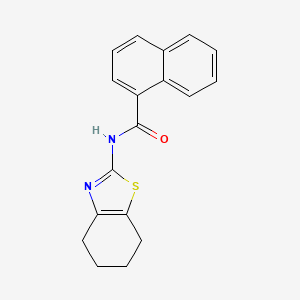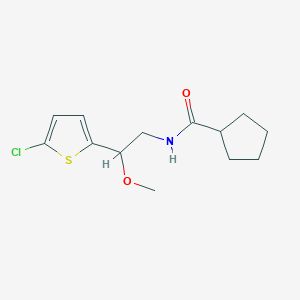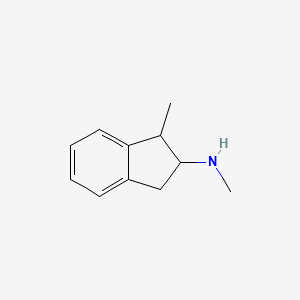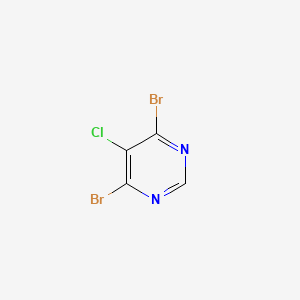![molecular formula C12H26N2O2 B2603573 tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate CAS No. 1936003-79-0](/img/structure/B2603573.png)
tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate” is a chemical compound with the CAS Number: 1936003-79-0 . It has a molecular weight of 230.35 . The compound is typically stored at 4 degrees Celsius and is in powder form .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which are related to the compound , can be achieved through various methods. One such method involves the palladium-catalyzed synthesis of N-Boc-protected anilines . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (3-(ethylamino)-2,2-dimethylpropyl)carbamate . The InChI code of the compound is 1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15) .
Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Physical And Chemical Properties Analysis
The compound is in powder form . It has a molecular weight of 230.35 . The compound is typically stored at 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
"tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate" serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the development of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized from commercially available materials through steps including acylation, nucleophilic substitution, and reduction, demonstrating its pivotal role in pharmaceutical synthesis processes (Bingbing Zhao et al., 2017).
Material Science and Engineering
In the realm of material science, "this compound" has been explored for its potential in creating novel materials. For example, its derivatives have been examined for their ability to undergo regioselective deprotection and acylation, showcasing the versatility of this compound in creating multifunctional materials with specific chemical functionalities (J. Pak & M. Hesse, 1998).
Advanced Synthesis Techniques
This compound also plays a role in advanced synthesis techniques, such as directed lithiation, which is crucial for creating complex organic molecules. Research has shown that derivatives of "this compound" can be doubly lithiated, offering a pathway to high-yield synthesis of substituted products, which is significant for the development of novel pharmaceuticals and chemicals (Keith Smith et al., 2013).
Chemical Sensors
Additionally, derivatives of this compound have been explored as chemosensors. For example, a rhodamine-based compound incorporating a derivative was developed as a dual chemosensor for detecting Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths, highlighting the compound's utility in analytical chemistry (Ankita Roy et al., 2019).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTISVWSYKNHWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)(C)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyano-6-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2603490.png)
![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)



![5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2603502.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)

![2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2603506.png)


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)
